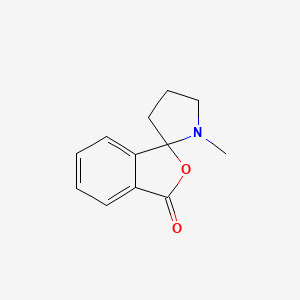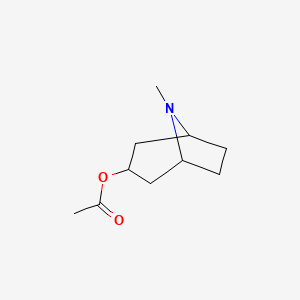
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
Vue d'ensemble
Description
The compound “1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea” seems to be a complex organic compound. It likely contains a urea group (-NH-CO-NH-) and methoxyphenyl and naphthalenyl groups attached to it .
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea” were not found, a related compound, Urapidil, has been synthesized from 1-(2-methoxyphenyl)piperazine and oxetane .Applications De Recherche Scientifique
Fluorescence Studies and Binding Interactions
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea and its derivatives have been utilized in fluorescence spectral studies. For instance, a study conducted by Ghosh et al. (2016) explored the interaction of similar compounds with Bovine Serum Albumin (BSA). The research highlighted the binding constants of the probes and examined fluorescence quenching mechanisms, which are crucial for understanding molecular interactions in biological systems (Ghosh, Rathi, & Arora, 2016).
Synthesis and Chemical Interactions
Research into the synthesis and chemical properties of compounds related to 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea has been conducted. Shabana, Osman, & Atrees (1994) investigated the reaction of similar organophosphorus compounds with aromatic dihydroxy compounds, providing insights into new routes for synthesizing derivatives (Shabana, Osman, & Atrees, 1994).
Pharmacological Applications
In the field of pharmacology, compounds structurally similar to 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea have been examined for their potential applications. Erichsen et al. (2010) conducted a structure-activity relationship study of a compound, revealing its role as an inhibitor of excitatory amino acid transporters. Such studies are significant for developing new therapeutic agents (Erichsen et al., 2010).
Optical Properties and Nano-Particle Interactions
The optical properties and interactions with nanoparticles of compounds akin to 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea have been a subject of research. Pazhalanisamy et al. (2017) studied the binding interaction and optical properties of a similar compound with ZnO nanoparticles, revealing insights into fluorescence quenching and electron transfer processes (Pazhalanisamy, Ramanathan, Sujatha, Anusuya, & Balaji, 2017).
Photochemical Reactions
The application of related compounds in photochemical reactions has been explored. Maeda et al. (2012) investigated the photo-Claisen-type rearrangement of an aryl naphthylmethyl ether, demonstrating the use of microreactor/flow systems for enhancing efficiency and selectivity (Maeda, Nashihara, Mukae, Yoshimi, & Mizuno, 2012).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-naphthalen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-9-5-4-8-16(17)20-18(21)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISADADAHPHHLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332053 | |
| Record name | INF271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea | |
CAS RN |
251917-79-0 | |
| Record name | INF271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 251917-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















